molecular formula C18H11ClN2O2S B3033253 2-[[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione CAS No. 1010562-88-5

2-[[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione

Cat. No.: B3033253
CAS No.: 1010562-88-5
M. Wt: 354.8 g/mol
InChI Key: PEDDGNJATPKDOX-UHFFFAOYSA-N
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Description

2-[[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of 2-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The resulting thiazole derivative is then subjected to a condensation reaction with phthalic anhydride to form the isoindole-1,3-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group allows for electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The thiazole ring and chlorophenyl group play crucial roles in binding to the active sites of these enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethyl-phenyl)-isoindole-1,3-dione
  • 2-(2-Chlorophenyl)-1,3-thiazolidine

Uniqueness

Compared to similar compounds, 2-[[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione is unique due to the presence of both the thiazole ring and the isoindole-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other related compounds.

Properties

IUPAC Name

2-[[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-15-8-4-3-7-14(15)16-20-11(10-24-16)9-21-17(22)12-5-1-2-6-13(12)18(21)23/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDDGNJATPKDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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